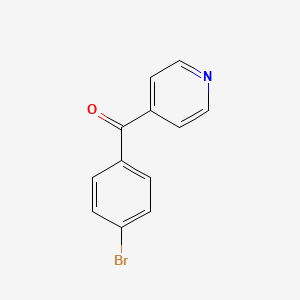

Methanone, (4-bromophenyl)-4-pyridinyl-

Descripción general

Descripción

Mecanismo De Acción

El mecanismo de acción de WAY-115363 implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Esta interacción puede llevar a la inhibición o activación de estos objetivos, dando como resultado diversos efectos biológicos. Las vías moleculares exactas involucradas dependen de la aplicación y el objetivo específicos del compuesto .

Análisis De Reacciones Químicas

WAY-115363 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes para reacciones de sustitución incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methanone, (4-bromophenyl)-4-pyridinyl- has been studied for its biological activity, particularly as an inhibitor in various pharmacological contexts:

- Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. Studies have shown that modifications to the pyridine ring can enhance its efficacy as an anticancer agent .

- Receptor Inhibition : It has been identified as a potent inhibitor of endothelin receptors, which are implicated in various cardiovascular diseases. Its selectivity for ET_A and ET_B receptors suggests potential therapeutic applications in treating hypertension and heart failure .

Material Science

The compound's unique structural features make it suitable for applications in material science:

- Organic Electronics : Methanone, (4-bromophenyl)-4-pyridinyl- has been explored for use in organic light-emitting diodes (OLEDs) due to its favorable electronic properties. The bromine substituent enhances charge transport characteristics, making it a candidate for high-performance electronic devices .

- Polymer Chemistry : It can serve as a building block for synthesizing polymers with specific optical and electronic properties. Its incorporation into polymer matrices has been studied to improve material performance in sensors and photovoltaic cells.

Case Study 1: Antitumor Activity Assessment

A study published in the Journal of Medicinal Chemistry evaluated the antitumor properties of Methanone, (4-bromophenyl)-4-pyridinyl-. The compound was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values in the low micromolar range. Modifications to the pyridine moiety were found to enhance activity further, indicating a structure-activity relationship that could guide future drug design .

Case Study 2: Electronic Applications

Research conducted at a leading materials science laboratory demonstrated the effectiveness of Methanone, (4-bromophenyl)-4-pyridinyl- in OLEDs. The compound was incorporated into device architectures, resulting in improved efficiency and brightness compared to standard materials. The study highlighted the importance of halogen substitution in optimizing electronic properties for practical applications .

Comparación Con Compuestos Similares

WAY-115363 se puede comparar con otros compuestos similares, como:

WAY-151693: Este compuesto también pertenece a la clase de sulfanilidas y tiene características estructurales similares.

La singularidad de WAY-115363 radica en sus características estructurales específicas y los objetivos moleculares particulares con los que interactúa, que pueden diferir de los de otros compuestos similares .

Métodos De Preparación

La síntesis de WAY-115363 implica varios pasos, comenzando típicamente con la preparación de intermediarios clave. Las rutas sintéticas y las condiciones de reacción para este compuesto están diseñadas para asegurar una alta pureza y rendimiento. Los reactivos utilizados en el método de preparación son generalmente económicos y las condiciones de reacción son suaves, lo que hace que el proceso sea adecuado para la producción industrial . Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción para WAY-115363 no están fácilmente disponibles en el dominio público, pero probablemente involucren técnicas estándar de síntesis orgánica como la sulfonación y la formación de amidas.

Actividad Biológica

Methanone, (4-bromophenyl)-4-pyridinyl-, also known as (4-bromophenyl)(pyridin-4-yl)methanone, is a compound with significant potential in various biological applications. Its structure includes a bromophenyl group attached to a pyridine ring, contributing to its unique chemical properties and biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

- Molecular Formula : C13H9BrO

- Molecular Weight : 262.10 g/mol

- CAS Number : 14548-49-3

Methanone, (4-bromophenyl)-4-pyridinyl- belongs to the class of benzophenones, which are known for various biological activities. The mechanism of action primarily involves the inhibition of specific biochemical pathways. For instance, it has been suggested that similar compounds inhibit the cyclization of squalene into hopene, impacting sterol biosynthesis and other cyclic compounds .

Anticancer Activity

Recent studies have indicated that methanone derivatives exhibit promising anticancer properties. A related compound demonstrated high inhibitory activity against telomerase and significant antiproliferative effects on human liver cancer cells (SMMC-7721) .

Case Study:

A study evaluated the cytotoxic effects of methanone derivatives on three cancer cell lines: HepG2 (liver), HT-29 (colon), and MCF-7 (breast). The results showed that these compounds significantly reduced cell viability in a concentration-dependent manner, indicating potential for further development as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methanone Derivative A | HepG2 | 15 |

| Methanone Derivative B | HT-29 | 20 |

| Methanone Derivative C | MCF-7 | 18 |

Antimicrobial Activity

Methanone derivatives have also been studied for their antimicrobial properties. In vitro tests revealed that certain derivatives exhibited antibacterial activity against Gram-positive and Gram-negative bacteria.

Research Findings:

A study reported minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against various bacterial strains, including E. faecalis and P. aeruginosa. These results suggest that methanone derivatives could serve as potential alternatives to traditional antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. faecalis | 40 |

| P. aeruginosa | 50 |

| S. typhi | 45 |

Pharmacokinetics

The pharmacokinetic profile of methanone, (4-bromophenyl)-4-pyridinyl-, indicates reasonable bioavailability due to its molecular weight and structure . This suggests that it can be effectively absorbed and utilized in biological systems.

Propiedades

IUPAC Name |

(4-bromophenyl)-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVUXTXBVYRBRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354210 | |

| Record name | Methanone, (4-bromophenyl)-4-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-49-3 | |

| Record name | (4-Bromophenyl)-4-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14548-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (4-bromophenyl)-4-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.